Tricyclazol

Übersicht

Beschreibung

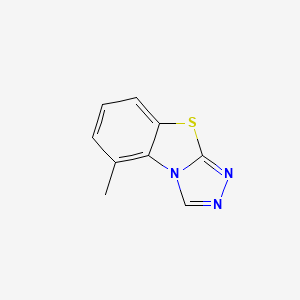

Tricyclazol ist eine organische Verbindung mit der chemischen Formel C₉H₇N₃S. Es ist ein systemisches Fungizid, das hauptsächlich zur Bekämpfung der Reisbrandkrankheit eingesetzt wird, die durch den Pilz Pyricularia oryzae verursacht wird. Die Verbindung gehört zur Klasse der Triazolobenzothiazole, die sich durch einen Triazolring auszeichnen, der mit einem Benzothiazolringsystem kondensiert ist .

Wissenschaftliche Forschungsanwendungen

Tricyclazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Triazolobenzothiazolen in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: this compound wird verwendet, um die Mechanismen der Pilzwiderstandsfähigkeit und die Rolle von Melanin bei der Pilzpathogenität zu untersuchen.

Medizin: Es laufen Untersuchungen, um das Potenzial von this compound und seinen Derivaten als therapeutische Mittel gegen Pilzinfektionen zu erforschen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Biosynthese von Melanin in den Appressorien von Pyricularia oryzae hemmt. Diese Hemmung verhindert, dass der Pilz in die Epidermis der Reispflanze eindringt, wodurch die Pflanze vor einer Infektion geschützt wird. Die Verbindung zielt speziell auf das Enzym ab, das für die Melaninproduktion verantwortlich ist, was zu einem Mangel an Festigkeit in der Appressorienwand führt .

Ähnliche Verbindungen:

Propiconazol: Ein weiteres Triazol-Fungizid, das zur Bekämpfung von Pilzkrankheiten in verschiedenen Kulturen eingesetzt wird.

Tebuconazol: Ein Triazol-Fungizid mit einem breiten Wirkungsspektrum gegen Pilzpathogene.

Hexaconazol: Ein systemisches Fungizid, das zur Bekämpfung einer Vielzahl von Pilzkrankheiten in Kulturen eingesetzt wird.

Vergleich: this compound ist unter den Triazol-Fungiziden einzigartig, da es spezifisch auf die Melaninbiosynthese in Pyricularia oryzae wirkt. Im Gegensatz zu anderen Triazol-Fungiziden, die die Ergosterolbiosynthese hemmen, macht der Wirkmechanismus von this compound es besonders wirksam gegen die Reisbrandkrankheit .

Wirkmechanismus

Target of Action

Tricyclazole is a fungicide that primarily targets the rice blast fungus, Pyricularia oryzae . The primary target of Tricyclazole within these organisms is the melanin biosynthesis pathway . Melanin is crucial for the rigidity and function of the fungal appressorium, a specialized infection structure .

Mode of Action

Tricyclazole acts by inhibiting melanin biosynthesis within the appressorium of the fungus . This inhibition results in a lack of rigidity in the appressorial wall, preventing the fungus from penetrating the plant’s epidermis .

Biochemical Pathways

The primary biochemical pathway affected by Tricyclazole is the melanin biosynthesis pathway . By inhibiting this pathway, Tricyclazole prevents the formation of melanin within the fungal appressorium . This lack of melanin leads to a loss of rigidity in the appressorial wall, preventing the fungus from successfully infecting the host plant .

Pharmacokinetics

As a systemic fungicide, it is known to be absorbed by both the roots and foliage of plants and translocated throughout the plant tissues

Result of Action

The primary result of Tricyclazole’s action is the prevention of fungal infection in plants . By inhibiting melanin biosynthesis and thus preventing the fungus from penetrating the plant’s epidermis, Tricyclazole protects plants from infection by P. oryzae .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tricyclazole. For instance, the risk of disease epidemics caused by P. oryzae is high in areas characterized by average temperatures above 17 °C during the cropping season with high relative humidity . .

Biochemische Analyse

Biochemical Properties

Tricyclazole interacts with several biomolecules, leading to significant biochemical reactions. For instance, it has been observed to induce alterations in certain biomarker enzymes of the Indian Paddy-field Fish, Channa punctatus .

Cellular Effects

Tricyclazole has been found to cause physiological, biochemical, or pathological alterations in organisms . These alterations can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Tricyclazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tricyclazole change over time. It has been observed that Tricyclazole’s impact on organisms like fish varies significantly with exposure duration .

Dosage Effects in Animal Models

The effects of Tricyclazole vary with different dosages in animal models. For instance, in a study on Anabas testudineus, a freshwater fish found in Kerala, the LC50 of Tricyclazole was found to be 19.83 and 17.19 mg L -1 for 12 and 120 h, respectively .

Metabolic Pathways

Tricyclazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tricyclazol kann durch einen mehrstufigen Prozess ausgehend von ortho-Toluidin synthetisiert werden. Der Syntheseweg umfasst folgende Schritte:

Additionsreaktion: Ortho-Toluidin wird mit Natriumthiocyanat in Gegenwart von Schwefelsäure umgesetzt, um ortho-Methylphenylthioharnstoff zu bilden.

Cyclisierungsreaktion: Der ortho-Methylphenylthioharnstoff wird dann unter Verwendung von Chlorgas in Gegenwart eines Lösungsmittels cyclisiert, um 2-Amino-4-methylbenzothiazol zu bilden.

Substitutionsreaktion: Das 2-Amino-4-methylbenzothiazol wird mit Hydrazinhydrochlorid umgesetzt, um 2-Hydrazino-4-methylbenzothiazol zu bilden.

Ringexpansionsreaktion: Schließlich wird das 2-Hydrazino-4-methylbenzothiazol mit Ameisensäure umgesetzt, um this compound zu ergeben.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, wie z. B. Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise als weißer kristalliner Feststoff mit einem Schmelzpunkt von 187-188°C erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Tricyclazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Triazolring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Chlor oder Brom.

Hauptprodukte:

Oxidationsprodukte: Sulfoxide und Sulfone.

Reduktionsprodukte: Amine.

Substitutionsprodukte: Halogenierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Propiconazole: Another triazole fungicide used to control fungal diseases in various crops.

Tebuconazole: A triazole fungicide with a broad spectrum of activity against fungal pathogens.

Hexaconazole: A systemic fungicide used to control a wide range of fungal diseases in crops.

Comparison: Tricyclazole is unique among triazole fungicides due to its specific action on melanin biosynthesis in Pyricularia oryzae. Unlike other triazole fungicides that target ergosterol biosynthesis, tricyclazole’s mode of action makes it particularly effective against rice blast disease .

Eigenschaften

IUPAC Name |

8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJCHOQLCLEDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC3=NN=CN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037478 | |

| Record name | 2,7,8,9-Tricyclazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

275.00 °C. @ 760.00 mm Hg | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.6 mg/mL at 25 °C | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41814-78-2 | |

| Record name | Tricyclazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41814-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclazole [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041814782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,4-Triazolo[3,4-b]benzothiazole, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7,8,9-Tricyclazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2,4-triazolo[3,4-b]benzo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7U3MEU7VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | Tricyclazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

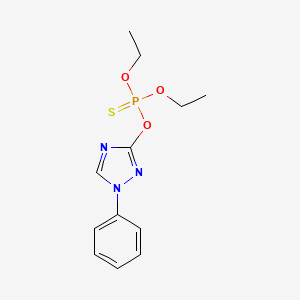

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

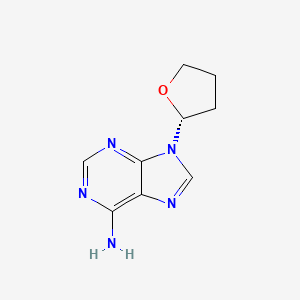

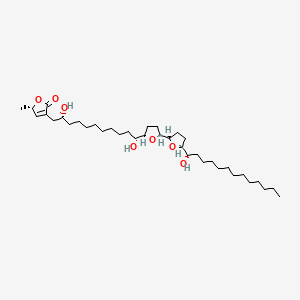

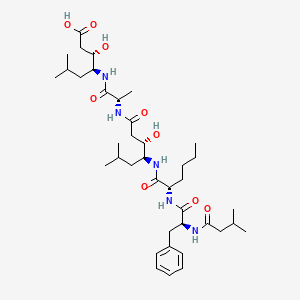

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)